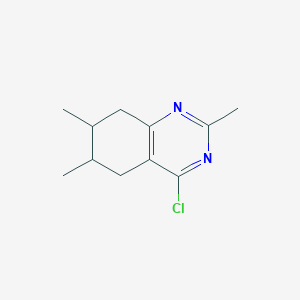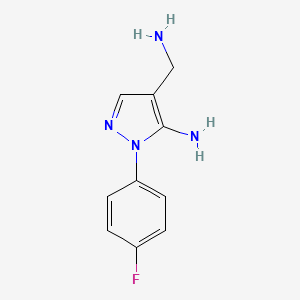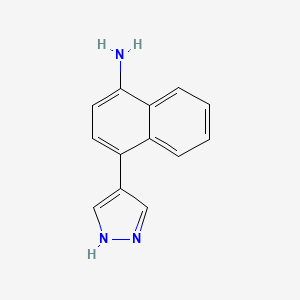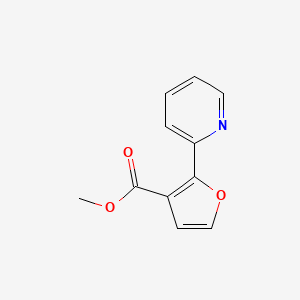
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is a compound that features a purine base with a dioxolane ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE typically involves the formation of the dioxolane ring followed by its attachment to the purine base. One common method involves the use of hypervalent iodine reagents to oxidize alkenes, forming a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with a purine derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxolane derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The dioxolane ring can interact with various enzymes, altering their activity. The purine base can bind to nucleic acids or proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features.
1,3-Dioxane: Another related compound with a six-membered ring.
Purine Derivatives: Various purine-based compounds with different functional groups.
Uniqueness
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is unique due to the combination of the dioxolane ring and the purine base. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51015-50-0 |
|---|---|
Fórmula molecular |
C8H9N5O2 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13) |
Clave InChI |
IPVZNFADRHCSAN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC3=NC=NC(=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)







![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
